Cucurmoschin
Description
Properties
bioactivity |
Antifungal |
|---|---|
sequence |
PQRGEGGRAGNLLREEQEI |
Origin of Product |
United States |
Biochemical Characterization of Cucurmoschin
Subsequent research provided a more detailed biochemical understanding of cucurmoschin. It was identified as a type I ribosome-inactivating protein (RIP). wikipedia.orgnih.gov Type I RIPs are single-chain proteins that possess N-glycosidase activity, enabling them to inhibit protein synthesis. wikipedia.orgnih.gov
The crystal structure of cucurmosin, a variant of this compound from the sarcocarp of Cucurbita moschata, was determined at a very high resolution. nih.gov This revealed a two-domain structure and identified the key amino acid residues (Tyr70, Tyr109, Glu158, and Arg161) that form the active site responsible for its RNA N-glycosidase activity. nih.gov
| Property | Description | Reference |
|---|---|---|
| Classification | Type I Ribosome-Inactivating Protein (RIP) | wikipedia.orgnih.gov |
| Source | Cucurbita moschata (black pumpkin) seeds and sarcocarp | nih.govwikipedia.orgnih.gov |
| Molecular Mass | Approximately 8 kDa | nih.govuio.no |
| Key Amino Acids in N-terminal Sequence | Arginine, Glutamate, Glycine | nih.govuio.no |
| Active Site Residues (Cucurmosin) | Tyr70, Tyr109, Glu158, Arg161 | nih.gov |
Biological Activity Profiles and Mechanistic Investigations of Cucurmoschin
Antifungal Efficacy of Cucurmoschin
Inhibition of Mycelial Growth by this compound: In Vitro Studies
This compound, a novel peptide isolated from the seeds of the black pumpkin (Cucurbita moschata), has demonstrated notable antifungal properties by directly inhibiting the growth of fungal mycelia in laboratory settings. nih.govscispace.com This inhibitory action is a key indicator of its potential as an antifungal agent. Studies have shown that this compound effectively curtails the vegetative growth phase of various fungi, which is crucial for their colonization and pathogenic activity. The antifungal activity of proteins from pumpkin rinds has also been observed against several fungal pathogens at concentrations of 10-20 µM in vitro. researchgate.net The mycelial growth of phytopathogenic fungi is a primary target for many antifungal compounds, and the ability of this compound to disrupt this process underscores its fungistatic capabilities. researchgate.netcabidigitallibrary.org
Spectrum of Antifungal Action of this compound Against Phytopathogenic Fungi
The antifungal activity of this compound extends to a range of fungi that are pathogenic to plants. nih.gov Research has specifically documented its inhibitory effects against Botrytis cinerea, Fusarium oxysporum, and Mycosphaerella oxysporum. nih.gov These phytopathogenic fungi are responsible for significant crop diseases, causing substantial economic losses in agriculture. The ability of this compound to act against this spectrum of fungi suggests it may possess a broad-spectrum antifungal capacity, a desirable trait for agricultural applications. frontiersin.orgnih.govfrontiersin.orgmdpi.com The antifungal mechanism is thought to be related to its ability to inhibit protein synthesis, a fundamental process for fungal growth and development. nih.gov
This compound as a Ribosome-Inactivating Protein (RIP) Candidate
This compound has been identified as a candidate for a small ribosome-inactivating protein (RIP). mdpi.comresearchgate.net RIPs are a class of proteins known for their ability to halt protein synthesis by enzymatically damaging ribosomes. mdpi.comvirosin.orgncn.gov.pl
Translation Inhibition Mechanisms of this compound in Cell-Free Systems
The primary mechanism through which this compound exerts its biological activity is by inhibiting translation, the process of protein synthesis. In a cell-free rabbit reticulocyte lysate system, a standard model for studying translation, this compound demonstrated potent inhibitory effects with a 50% inhibitory concentration (IC50) of 1.2 µM. nih.govresearchgate.net This indicates that this compound directly interferes with the machinery of protein synthesis. nih.gov This mode of action is characteristic of ribosome-inactivating proteins (RIPs), which catalytically and irreversibly damage ribosomes, thereby preventing the synthesis of new proteins essential for cell viability and proliferation. mdpi.comnih.govnih.govuio.no
Analysis of Putative N-Glycosidase Activity and Its Implications for this compound Function
While this compound's ability to inhibit protein synthesis is established, the precise enzymatic activity responsible for this function is still under investigation. mdpi.com Ribosome-inactivating proteins typically function as N-glycosidases, cleaving a specific adenine (B156593) residue from the large ribosomal RNA (rRNA) of the 60S subunit of eukaryotic ribosomes. nih.govnih.gov This depurination event is what ultimately halts protein synthesis. nih.gov Although this compound is classified as a small type 1 RIP candidate, its N-glycosidase activity has not yet been definitively verified. mdpi.comnih.gov Further research is needed to confirm if this compound acts as an N-glycosidase, which would solidify its classification as a true RIP and provide deeper insight into its molecular mechanism. nih.govfoodsciencejournal.com
Comparative Analysis of this compound with Established Ribosome-Inactivating Proteins
When compared to other known ribosome-inactivating proteins, this compound presents some unique characteristics. It is classified as a small type 1 RIP candidate due to its molecular weight of approximately 8 kDa, which is smaller than classical type 1 RIPs that are typically around 30 kDa. nih.govmdpi.comnih.gov While it effectively inhibits protein synthesis in a cell-free system, its amino acid sequence shows no significant homology to other type 1 RIPs or small type 1 RIPs. mdpi.comnih.gov This lack of sequence similarity suggests that this compound may represent a novel subclass of RIPs. The table below provides a comparative overview of this compound and other RIPs.
| Protein | Type | Molecular Weight (kDa) | Source | IC50 (Translation Inhibition) |
| This compound | Small Type 1 RIP candidate | 8 | Cucurbita moschata (seeds) | 1.2 µM nih.govresearchgate.net |
| Moschatin | Type 1 RIP | 29 | Cucurbita moschata (seeds) | Not specified |
| Cucurmosin | Type 1 RIP | 27 | Cucurbita moschata (sarcocarp) | Not specified |
| Lagenin | Type 1 RIP | 20 | Not specified | Not specified |
| α-pisavin | Type 1 RIP | 20.5 | Not specified | Not specified |
| β-pisavin | Type 1 RIP | 18.7 | Not specified | Not specified |
Broader Antimicrobial Research on this compound
Research has extended into the antibacterial potential of proteins derived from Cucurbita moschata, the source of this compound. A ribosome-inactivating protein (RIP) from this species has demonstrated antibacterial activity against the phytopathogenic bacteria Pseudomonas solanacearum and Erwinia amylovora. psu.edumdpi.com These bacteria are significant plant pathogens, with Erwinia amylovora causing the devastating fire blight disease in rosaceous plants like apples and pears. psu.edumdpi.comppjonline.orgnih.gov The investigation into such natural proteins is driven by the need for alternatives to conventional antibiotics, especially as resistance emerges. nih.govinrs.ca
Interactive Data Table: Documented Antibacterial Activity of Cucurbita moschata Ribosome-Inactivating Protein
| Target Bacterial Strain | Source Organism of Protein | Finding | Reference(s) |
| Pseudomonas solanacearum | Cucurbita moschata | Exhibited antibacterial activity. | psu.edumdpi.com |
| Erwinia amylovora | Cucurbita moschata | Exhibited antibacterial activity. | psu.edumdpi.com |
Cellular and Molecular Targets of this compound Activity
This compound has been identified as a potent inhibitor of protein synthesis. nih.govacademicjournals.org This activity was demonstrated in a cell-free rabbit reticulocyte lysate system, where this compound inhibited translation with an IC50 (half-maximal inhibitory concentration) of 1.2 µM. nih.govacademicjournals.org This level of inhibitory activity is more potent than that observed for some other antifungal proteins and peptides. academicjournals.org Due to this function, this compound is classified as a ribosome-inactivating protein (RIP), a group of toxins known to halt protein synthesis by enzymatically damaging ribosomes. academicjournals.orgnih.govresearchgate.net Specifically, it has been categorized as a candidate for a small type 1 RIP. nih.govresearchgate.net
Interactive Data Table: Protein Synthesis Inhibition by this compound
| System | Measurement | Value | Reference(s) |
| Rabbit Reticulocyte Lysate | IC50 | 1.2 µM | nih.govacademicjournals.org |
The mechanism by which this compound inhibits protein synthesis is characteristic of ribosome-inactivating proteins (RIPs). nih.gov RIPs are toxic N-glycosidases that target and cleave a specific adenine residue from the large ribosomal RNA (rRNA) within the 60S subunit of eukaryotic ribosomes. nih.gov This enzymatic modification of a critical ribosomal component irreversibly inactivates the ribosome, thereby arresting the elongation phase of protein synthesis and leading to cell death. nih.gov While the precise N-glycosidase activity of this compound has not been definitively verified, its potent ability to inhibit protein synthesis in a cell-free system strongly supports its classification as a RIP. nih.govresearchgate.net Its interaction is therefore presumed to be a direct enzymatic attack on the rRNA of the ribosome. nih.gov
While the primary established mechanism of this compound is the inhibition of protein synthesis, research into other antifungal proteins from pumpkin suggests that membrane disruption is a plausible, though not definitively proven for this compound itself, mode of action. researchgate.netisca.in Several antifungal proteins function by altering the permeability of the fungal cell membrane, an action that can be observed with the uptake of vital dyes like SYTOX Green. psu.eduresearchgate.net This permeabilization leads to the leakage of essential cytoplasmic contents and ultimately cell death. psu.eduisca.in Studies on other pumpkin rind proteins, such as Pr-1 and Pr-2, have shown that they exert their antifungal effects by damaging the fungal cell membrane. researchgate.netisca.in These findings suggest that while this compound is known as a RIP, proteins from its source organism utilize various antimicrobial strategies, including membrane disruption. researchgate.net
Structural Activity Relationship Sar Studies and Analog Development for Cucurmoschin
Correlation of Cucurmoschin's Amino Acid Residues with Specific Biological Functions
The biological activities of proteins are intrinsically linked to their primary structure—the sequence and composition of their amino acid residues. Research into this compound and the related cucurmosin has identified key residues and compositional features responsible for their distinct functions.
The 8 kDa antifungal peptide, named this compound, was isolated from the seeds of the black pumpkin (Cucurbita moschata). frontiersin.orgnih.govresearchgate.net Its N-terminal sequence is notably abundant in specific amino acids: arginine, glutamate, and glycine. frontiersin.orgnih.govresearchgate.net This peptide demonstrates significant antifungal activity, inhibiting the mycelial growth of various fungi, including Botrytis cinerea, Fusarium oxysporum, and Mycosphaerella oxysporum. frontiersin.orgnih.govmdpi.comrsc.org The biological action of this peptide is linked to its ability to inhibit translation, as demonstrated in a cell-free rabbit reticulocyte lysate system. frontiersin.orgnih.govnih.gov The high content of charged (arginine, glutamate) and small (glycine) residues likely contributes to its interaction with and disruption of fungal cellular processes.
In contrast, a separate protein named cucurmosin, a Type 1 RIP isolated from the pumpkin sarcocarp, has been studied in atomic detail. ualberta.ca This protein exhibits RNA N-glycosidase activity, which is responsible for its cytotoxicity. ualberta.ca High-resolution crystal structure analysis has pinpointed the exact amino acid residues that form the active site and are critical for its enzymatic function. ualberta.ca These key residues are Tyrosine (Tyr) 70, Tyrosine (Tyr) 109, Glutamic Acid (Glu) 158, and Arginine (Arg) 161. ualberta.ca These four residues define the catalytic cleft responsible for cleaving a specific adenine (B156593) residue from ribosomal RNA, thereby shutting down protein synthesis in target cells. mdpi.comualberta.ca
The following table summarizes the key amino acid features and their associated functions for both the seed peptide and the sarcocarp RIP.
| Protein Name | Source | Key Amino Acid Residues/Composition | Associated Biological Function |
| This compound | Black Pumpkin Seed | Abundant in Arginine, Glutamate, and Glycine frontiersin.orgresearchgate.net | Antifungal Activity, Inhibition of Translation frontiersin.orgrsc.org |
| Cucurmosin | Pumpkin Sarcocarp | Active Site: Tyr70, Tyr109, Glu158, Arg161 ualberta.ca | Ribosome-Inactivating Protein (RIP), RNA N-glycosidase Activity ualberta.ca |
Rational Design of this compound Analogues for Enhanced Activity or Specificity
Rational drug design involves modifying a bioactive molecule to improve its properties, such as enhancing efficacy, increasing selectivity, or improving stability. This is a common strategy in peptide and protein therapeutic development. nih.govplos.org However, a review of the available scientific literature indicates that specific studies detailing the rational design and synthesis of analogues based on the this compound peptide have not been published. While general methodologies for creating peptide analogues exist, such as amino acid substitution or the creation of hybrid peptides, their specific application to this compound remains an unexplored area in publicly accessible research. ualberta.ca Therefore, there is no available data on this compound analogues designed for enhanced activity or specificity.
Computational Modeling and Molecular Dynamics Simulations for this compound Structure-Function Analysis
Computational methods are powerful tools for investigating the relationship between a protein's three-dimensional structure and its biological function. For cucurmosin, the Type 1 RIP from pumpkin sarcocarp, a major breakthrough was the determination of its crystal structure at an exceptionally high resolution of 1.04 Å. ualberta.ca
This high-resolution structure provides a precise three-dimensional map of the protein and is the foundation for detailed structure-function analysis. The structure reveals that cucurmosin is composed of two distinct domains: a large N-terminal domain consisting of seven α-helices and eight β-strands, and a smaller C-terminal domain with three α-helices and two β-strands. ualberta.ca This structural data allows for a detailed examination of the active site cleft containing the critical Tyr70, Tyr109, Glu158, and Arg161 residues, offering a static snapshot of the catalytic machinery. ualberta.ca
This structural information is the essential starting point for computational studies like molecular docking and molecular dynamics (MD) simulations, which can provide insights into the dynamic behavior of the protein and its interactions with substrates like ribosomal RNA. MD simulations, in particular, can model the protein's movements over time, helping to understand the stability of the protein-ligand complex and the mechanics of its enzymatic action.
Despite the availability of this high-quality structural data for cucurmosin, specific computational studies employing molecular dynamics simulations to analyze its structure-function relationship are not prominently featured in the reviewed scientific literature. Such studies would be a logical next step to build upon the foundational crystallographic work and further elucidate the molecular basis of its activity.
Analytical and Methodological Advancements in Cucurmoschin Research
Advanced Chromatographic Techniques for Cucurmoschin Detection and Quantification in Research Matrices
The isolation and quantification of this compound from complex biological sources, primarily pumpkin seeds, rely on a multi-step chromatographic purification process. nih.gov The complexity of plant-derived matrices requires highly selective and sensitive analytical techniques to ensure the purity and accurate measurement of the target compound. chromtech.commdpi.com
Initial isolation protocols for this compound employed a series of conventional liquid chromatography steps. A typical procedure involves clarifying a crude seed extract followed by sequential chromatographic separations. Techniques such as ion-exchange chromatography, affinity chromatography, and gel filtration have been foundational. nih.gov For instance, this compound was shown to be unadsorbed on DEAE-cellulose (an anion exchanger) but adsorbed on Affi-gel blue gel, a dye-ligand affinity matrix, indicating specific binding properties that can be exploited for purification. nih.gov Gel filtration on columns like Superdex 75 is then used to separate the protein based on its molecular mass, which is approximately 8 kDa. nih.gov
More advanced techniques like High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography (UPLC) offer significantly higher resolution, speed, and sensitivity. abx.deresearchgate.net Reverse-Phase HPLC (RP-HPLC) is particularly well-suited for the final purification and analysis of peptides and proteins like this compound. spkx.net.cn This technique separates molecules based on their hydrophobicity, yielding high-purity fractions necessary for detailed structural and functional studies.
For precise quantification, especially at low concentrations in research matrices, Ultra-High Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) has become the gold standard. researchgate.netnih.gov While specific UPLC-MS/MS methods for this compound are still emerging, the application of this technology for other plant-derived compounds demonstrates its potential. nih.govnih.gov Such methods offer unparalleled selectivity and sensitivity, allowing for the accurate determination of the compound even in the presence of interfering substances. nih.gov The development of a validated UPLC-MS/MS method for this compound would involve optimizing parameters such as mobile phase composition, gradient elution, and mass spectrometric conditions to achieve robust and reliable quantification. nih.govresearchgate.net
Table 1: Chromatographic Techniques in Pumpkin Peptide Research and Their Relevance for this compound
| Technique | Principle of Separation | Application in Pumpkin Peptide/Cucurmoschin Research | Reference |
|---|---|---|---|
| Ion-Exchange Chromatography (e.g., DEAE-cellulose) | Separates molecules based on their net surface charge. | Used in the initial purification stages to remove proteins with different charge properties from this compound. | nih.gov |
| Affinity Chromatography (e.g., Affi-gel blue gel) | Utilizes specific binding interactions between an immobilized ligand and the target molecule. | A key purification step for this compound, which specifically binds to the Cibacron Blue F 3GA dye. | nih.gov |
| Gel Filtration Chromatography (e.g., Superdex 75) | Separates molecules based on their size (hydrodynamic radius). | Used as a final polishing step to isolate the ~8 kDa this compound peptide and determine its molecular mass. | nih.gov |
| Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) | Separates molecules based on hydrophobicity. | Purification of pumpkin seed peptides; ideal for high-resolution analysis and final purification of this compound. | spkx.net.cn |
| Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) | Combines the high-resolution separation of UPLC with the sensitive and selective mass analysis of MS/MS. | Considered the state-of-the-art for rapid and accurate quantification of compounds in complex matrices. | nih.govnih.gov |
Spectroscopic Methods for Real-time Monitoring of this compound Molecular Interactions
Understanding the biological function of this compound requires detailed knowledge of its interactions with molecular targets, such as ribosomes or cell membranes. Spectroscopic techniques are invaluable for monitoring these interactions in real-time, providing insights into binding kinetics, affinity, and associated structural changes, often without the need for molecular labels. rsc.org
Surface Plasmon Resonance (SPR) is a powerful optical biosensor technology used to study biomolecular interactions. researchgate.net By immobilizing a target molecule (e.g., a ribosomal component) on a sensor chip, SPR can detect the binding of this compound in real-time, providing quantitative data on association and dissociation rate constants, and thus, binding affinity. rsc.orgresearchgate.net This technique has been successfully used to characterize the membrane interactions of other peptides and the binding of cucurbitacins to serum albumins, demonstrating its applicability for this compound research. researchgate.netrsc.org
Fluorescence Spectroscopy is another sensitive technique for monitoring molecular interactions. researchgate.net Changes in the intrinsic fluorescence of tryptophan residues within this compound can be monitored upon binding to a target. researchgate.net This change can signal a conformational shift or a change in the local environment of the fluorophore, providing evidence of a binding event. spkx.net.cn Similarly, Fourier Transform Infrared (FTIR) spectroscopy can detect changes in the secondary structure of the peptide (e.g., alterations in alpha-helix or beta-sheet content) upon interaction with a ligand or membrane, revealing details about the binding mechanism. rsc.orgcore.ac.uk
Circular Dichroism (CD) spectroscopy is specifically used to analyze the secondary and tertiary structure of proteins in solution. rsc.org By measuring the differential absorption of left and right circularly polarized light, CD can detect conformational changes in this compound that occur upon binding to its biological target, which is crucial for correlating structure with function. rsc.org
Table 2: Spectroscopic Methods for Characterizing Molecular Interactions of this compound
| Spectroscopic Method | Information Provided | Relevance to this compound Research | Reference |
|---|---|---|---|
| Surface Plasmon Resonance (SPR) | Real-time binding kinetics (k_a, k_d) and affinity (K_D). | Quantifies the binding strength and kinetics of this compound to its molecular targets (e.g., ribosomes, nucleic acids, membrane components). | rsc.orgresearchgate.net |
| Fluorescence Spectroscopy | Monitors changes in the local environment of intrinsic fluorophores (e.g., Tryptophan) or extrinsic labels upon binding. | Detects binding events and associated conformational changes in this compound. | spkx.net.cnresearchgate.net |
| Circular Dichroism (CD) Spectroscopy | Provides information on the protein's secondary and tertiary structure. | Analyzes changes in the conformation and folding of this compound upon interaction with its target. | rsc.org |
| Fourier Transform Infrared (FTIR) Spectroscopy | Detects vibrations of functional groups, providing a fingerprint of the molecule's structure. | Identifies changes in the secondary structure of this compound during molecular interactions. | rsc.orgcore.ac.uk |
Development and Optimization of Bioassays for High-Throughput Screening of this compound Activity
Bioassays are essential for determining the biological activity of this compound and for screening compound libraries to discover new molecules with similar activities. nih.govnih.gov The development has moved from traditional, low-throughput methods to optimized high-throughput screening (HTS) platforms that enable the rapid testing of thousands of samples. nih.govresearchgate.net
The foundational bioassays for this compound are based on its known functions. Its antifungal activity was first demonstrated using mycelial growth inhibition assays against various fungal pathogens like Botrytis cinerea and Fusarium oxysporum. nih.gov Its ribosome-inactivating property was quantified using a cell-free rabbit reticulocyte lysate system, which measures the inhibition of protein synthesis. nih.gov While informative, these assays are not easily adaptable to HTS.
Modern HTS for antifungal agents often employs a liquid-based microdilution format in 96- or 384-well plates. mdpi.com The development of such an assay for this compound-like activity would involve optimizing several parameters, including the choice of growth medium (e.g., SDB or RPMI-1640), the concentration of fungal spores (inoculum), and the incubation time. mdpi.com Fungal growth can be quantified by measuring absorbance (optical density) or, more sensitively, by using metabolic indicator dyes like resazurin, which changes color or fluoresces in the presence of viable, metabolically active cells. mdpi.com
For screening other potential activities, such as anticancer effects, various cell-based assays can be adapted for HTS. googleapis.comrti.org The MTT assay, which measures cell viability, is a common method to screen for antiproliferative or cytotoxic activity against cancer cell lines. nih.gov Furthermore, developing mechanism-of-action (MoA) based assays is a key goal. casss.org For a ribosome-inactivating protein like this compound, this could involve a reporter gene assay where the expression of an easily detectable protein (like luciferase or green fluorescent protein) is driven by a strong promoter. Inhibition of the reporter signal would indicate a disruption of the cell's protein synthesis machinery. nih.govnih.gov These MoA-based assays are crucial for identifying true hits and filtering out compounds that act through non-specific mechanisms. casss.org
Table 3: Bioassays for High-Throughput Screening of this compound-like Activity
| Bioassay Type | Principle | Application for this compound | Reference |
|---|---|---|---|
| Antifungal Microdilution Assay | Measures the inhibition of fungal growth in liquid culture (e.g., in a 96-well plate) by monitoring absorbance or fluorescence (e.g., Resazurin assay). | HTS of compounds for antifungal activity against pathogens like Fusarium. | mdpi.com |
| Cell-Free Translation Assay | Measures the synthesis of a protein in a cell extract (e.g., rabbit reticulocyte lysate) in the presence of the test compound. | Directly quantifies the ribosome-inactivating potential (RIP) of this compound. | nih.gov |
| Cell-Based Cytotoxicity/Antiproliferative Assay (e.g., MTT) | Measures the reduction of a tetrazolium salt by metabolically active cells to determine cell viability. | Screening for potential anticancer activity against various tumor cell lines. | nih.gov |
| Mechanism-Based Reporter Gene Assay | Cell lines are engineered to express a reporter protein (e.g., luciferase). A decrease in the reporter signal indicates inhibition of protein synthesis. | Provides a specific, HTS-compatible method to screen for compounds with ribosome-inactivating activity. | nih.govnih.gov |
Biosynthetic Pathways and Genetic Regulation of Cucurmoschin Production
Gene Identification and Expression Profiling of Cucurmoschin in Cucurbita moschata
The synthesis of this compound, like other proteins, is dictated by the genetic information encoded in the DNA of Cucurbita moschata. It is highly probable that one or more genes within the pumpkin genome are responsible for encoding the primary amino acid sequence of this antifungal peptide.
Gene Identification: The identification of the specific gene(s) for this compound would involve a combination of genomic and proteomic approaches. A common strategy would be to first purify this compound from Cucurbita moschata seeds and determine its partial amino acid sequence. This sequence information can then be used to design degenerate primers for polymerase chain reaction (PCR) to amplify a portion of the corresponding gene from the plant's cDNA library. Subsequent sequencing of the amplified DNA fragment would confirm its identity. A more modern approach would involve a full genome sequencing of Cucurbita moschata, followed by bioinformatic searches for sequences that could encode a protein with the known properties of this compound.
Expression Profiling: The expression of the this compound gene is likely to be spatially and temporally regulated. It is expected that the gene would be highly expressed in tissues where the protein is most abundant, such as the seeds. Techniques like quantitative real-time PCR (qRT-PCR) and RNA sequencing (RNA-Seq) would be instrumental in determining the expression levels of the this compound gene in different plant tissues (e.g., seeds, leaves, roots, stems) and at various developmental stages. This would provide insights into the specific roles of this compound in the plant's life cycle, particularly in protecting the seed and embryo.
It is also plausible that the this compound gene is part of a multigene family, a common feature for plant defense proteins. This could allow for the production of slightly different isoforms of the protein, potentially with varied antifungal activities or regulatory properties.
**Table 1: Putative Gene Expression Profile for this compound in Cucurbita moschata*** *This table is a hypothetical representation based on the known localization of antifungal peptides in plants.
| Plant Tissue | Relative Gene Expression Level | Putative Function |
|---|---|---|
| Seeds (Mature) | High | Protection of the embryo and nutrient stores from fungal pathogens. |
| Seedlings | Moderate | Defense during the vulnerable early stages of growth. |
| Leaves | Low to Moderate | Potential role in systemic defense against foliar pathogens. |
| Roots | Low | Possible involvement in defense against soil-borne fungi. |
| Flowers | Low | Minimal direct defensive role anticipated. |
Post-Translational Modifications of this compound and Their Functional Implications
Following the translation of the this compound mRNA into a polypeptide chain, the protein likely undergoes several post-translational modifications (PTMs). These modifications are crucial for the proper folding, stability, and biological activity of the final protein.
Disulfide Bond Formation: A key feature of many plant defense peptides is the presence of multiple cysteine residues that form intramolecular disulfide bonds. These bonds are critical for establishing and maintaining the correct three-dimensional structure of the peptide, which is essential for its antifungal activity. The formation of these bonds likely occurs in the endoplasmic reticulum and is catalyzed by protein disulfide isomerases.
Proteolytic Cleavage: this compound may be synthesized as a larger precursor protein (proprotein) that includes a signal peptide for targeting to the secretory pathway and potentially other pro-domains. The signal peptide is cleaved off during translocation into the endoplasmic reticulum. Further proteolytic processing might be required to release the mature, active form of this compound. This processing can occur in various cellular compartments, including the endoplasmic reticulum, Golgi apparatus, or vacuoles.
Other Potential Modifications: Depending on the specific amino acid sequence and cellular localization, this compound could undergo other PTMs such as glycosylation (the addition of sugar moieties) or phosphorylation (the addition of phosphate (B84403) groups). Glycosylation can affect protein folding, stability, and interaction with other molecules. Phosphorylation is a common mechanism for regulating protein activity in response to cellular signals.
The functional implications of these PTMs are significant. A properly folded and modified this compound molecule will have the correct conformation to interact with its fungal target, leading to the inhibition of fungal growth. Incorrect or incomplete modifications would likely result in a non-functional or mislocalized protein.
Table 2: Potential Post-Translational Modifications of this compound and Their Functions This table is based on common modifications observed in plant defense peptides.
| Modification | Description | Functional Implication |
|---|---|---|
| Disulfide Bond Formation | Oxidative linkage of cysteine residues. | Stabilizes the tertiary structure, essential for antifungal activity. |
| Proteolytic Cleavage | Removal of signal peptides and/or pro-domains. | Activation of the peptide and targeting to the correct cellular location. |
| Glycosylation | Covalent attachment of sugar moieties. | May enhance stability, solubility, and influence protein-protein interactions. |
| Phosphorylation | Addition of a phosphate group to serine, threonine, or tyrosine residues. | Could regulate the activity of this compound in response to specific signals. |
Environmental and Physiological Factors Influencing this compound Biosynthesis in Planta
The production of this compound in Cucurbita moschata is likely not constitutive but rather influenced by a variety of internal (physiological) and external (environmental) cues. This regulation allows the plant to produce this defense compound when and where it is most needed, conserving energy and resources.
Physiological Factors:
Developmental Stage: As suggested by its abundance in seeds, the biosynthesis of this compound is likely under strict developmental control. The genes encoding this compound are probably activated during seed maturation to ensure the protection of the embryo.
Hormonal Regulation: Plant hormones play a central role in regulating defense responses. Phytohormones such as jasmonic acid, salicylic (B10762653) acid, and ethylene (B1197577) are known to be involved in signaling pathways that activate the expression of defense-related genes. nih.gov It is plausible that the biosynthesis of this compound is upregulated in response to these hormones, which are often produced upon pathogen attack or wounding.
Environmental Factors:
Biotic Stress: The primary trigger for increased this compound biosynthesis is likely to be the presence of fungal pathogens. nih.gov The plant's immune system can recognize molecules associated with pathogens (Pathogen-Associated Molecular Patterns or PAMPs), initiating a signaling cascade that leads to the enhanced expression of defense genes, including the one for this compound.
Abiotic Stress: Various abiotic stresses, such as drought, salinity, and extreme temperatures, can weaken a plant's defenses and make it more susceptible to pathogens. nih.gov In response to these stresses, plants may upregulate the production of defense compounds like this compound as a precautionary measure. nih.gov For example, some plant defensins have been shown to be induced by drought and salt stress. cyberleninka.ru
Wounding: Mechanical damage, such as that caused by herbivores, can also trigger the production of defense proteins. This response is often mediated by the same hormonal signaling pathways that are activated by pathogens.
Future Directions and Translational Research Avenues for Cucurmoschin
Exploration of Undiscovered Mechanistic Roles and Novel Biological Activities of Cucurmoschin
The known antifungal activity of this compound against phytopathogens such as Botrytis cinerea, Fusarium oxysporum, and Mycosphaerella oxysporum is a significant starting point. nih.gov However, its fundamental role as a translation inhibitor suggests its bioactivity may not be limited to fungi. Future research should prioritize the systematic exploration of a broader range of biological activities. Given that many ribosome-inactivating proteins exhibit diverse effects, investigating this compound's potential antiviral, antibacterial, or insecticidal properties is a logical progression.
Further mechanistic studies could also elucidate the precise molecular interactions responsible for its translation inhibition. Identifying the specific ribosomal binding sites and characterizing the enzymatic actions in greater detail could reveal opportunities for protein engineering to enhance potency or specificity. Research should also aim to understand the basis for its selectivity towards certain fungal species while exploring its effects on a wider array of economically important plant and human pathogens.
| Potential Novel Activity | Scientific Rationale | Suggested Research Approach |
|---|---|---|
| Antiviral Properties | As a translation inhibitor, this compound could disrupt viral replication by targeting host cell ribosomes, which viruses hijack for protein synthesis. | In vitro screening against a panel of plant and animal viruses; viral replication assays in cell culture models. |
| Antibacterial Activity | Although prokaryotic and eukaryotic ribosomes differ, some ribosome-inactivating proteins show broad-spectrum activity. The specific mechanism of this compound may allow for interaction with bacterial ribosomes. | Screening against pathogenic bacterial strains (e.g., Pseudomonas aeruginosa, Staphylococcus aureus) using minimum inhibitory concentration (MIC) assays. |
| Insecticidal Effects | Ribosome-inactivating proteins from plants are often part of the plant's natural defense against herbivores. Ingestion of this compound could disrupt protein synthesis in the insect gut. | Incorporation into artificial insect diets and monitoring effects on larval growth, development, and mortality of agricultural pest insects. |
Integration of Omics Technologies (e.g., Proteomics, Transcriptomics) in this compound Research
To move beyond a generalized understanding of this compound's effects, integrating "omics" technologies is essential. Transcriptomics and proteomics offer powerful tools to obtain a systems-level view of the cellular response to this compound treatment. mdpi.comresearchgate.net By analyzing changes in gene expression (transcriptomics) and protein abundance (proteomics) in a target organism, such as Fusarium oxysporum, researchers can construct detailed molecular pathways affected by the peptide. mdpi.com
This approach can reveal not only the direct targets of this compound but also the downstream compensatory or stress-response mechanisms activated within the pathogen. nih.gov For instance, transcriptomic analysis might identify the upregulation of genes involved in cell wall repair or efflux pump activation, providing insights into potential resistance mechanisms. Proteomics can directly identify which proteins are depleted due to translation inhibition and which are differentially expressed as part of the fungal stress response. mdpi.commdpi.com This detailed molecular map is invaluable for understanding its mode of action and for devising strategies to enhance its efficacy.
| Omics Technology | Key Research Question | Expected Outcome |
|---|---|---|
| Transcriptomics (RNA-Seq) | How does a target fungus (e.g., Botrytis cinerea) alter its gene expression profile in response to this compound exposure? | Identification of differentially expressed genes and dysregulated pathways (e.g., stress response, metabolism, virulence factors), providing a blueprint of the fungal response. |
| Proteomics (Mass Spectrometry) | What are the global changes in the fungal proteome following this compound treatment? | Quantification of protein abundance changes, confirming translation inhibition and identifying key proteins involved in the cellular response to the peptide. |
| Metabolomics | How does this compound impact the metabolic network and production of secondary metabolites in the target pathogen? | Identification of altered metabolic pathways and key biomarkers associated with this compound's antifungal action. |
Development of Novel In Vitro and In Vivo Research Models for Comprehensive this compound Efficacy Studies
Current efficacy studies on this compound have been based on foundational models, such as cell-free translation systems and mycelial growth inhibition assays. nih.gov To better predict its performance in real-world applications, more sophisticated research models are necessary. The development of advanced in vitro and in vivo systems will be crucial for a comprehensive evaluation.
Strategic Development of this compound-Inspired Biopesticides and Antimicrobial Agents for Agricultural and Biotechnological Applications
The inherent antifungal properties of this compound make it a strong candidate for development as a biopesticide. nih.gov Biopesticides are increasingly sought after as environmentally benign alternatives to synthetic chemical fungicides. researchgate.net The strategic development pathway would involve several key stages.
Initially, formulation research is required to enhance the stability and delivery of the peptide under field conditions. This could involve encapsulation or the addition of adjuvants to protect it from environmental degradation and improve its adherence to plant surfaces. Subsequently, broad-spectrum efficacy trials against a wider range of agricultural pathogens are needed to define its application scope. nih.gov
A more advanced, long-term strategy could involve biotechnology. The gene encoding this compound could be introduced into susceptible crop plants, leading to transgenic varieties that endogenously produce the antifungal peptide. This would confer inherent resistance to specific fungal diseases, reducing the need for external pesticide applications.
| Development Step | Key Objective | Methodological Approach |
|---|---|---|
| Formulation Development | To create a stable, effective, and easy-to-apply biopesticide product. | Testing various formulations (e.g., wettable powders, liquid concentrates) with stabilizers and adjuvants to optimize shelf-life and field performance. |
| Expanded Efficacy Trials | To determine the full spectrum of antifungal activity against key agricultural pathogens. | Greenhouse and field trials on various crops (e.g., tomatoes, grapes, cereals) infected with economically important fungi. |
| Genetic Engineering | To develop crops with built-in fungal resistance. | Cloning the this compound gene and transforming it into target crop plants using techniques like Agrobacterium-mediated transformation. |
Investigation of Synergistic Interactions of this compound with Other Bioactive Compounds in Research Contexts
Combining bioactive compounds can lead to synergistic effects, where the combined potency is greater than the sum of the individual effects. mdpi.com This strategy can enhance efficacy, broaden the spectrum of activity, and reduce the likelihood of resistance development. nih.gov Future research should investigate the potential for this compound to act synergistically with other agents.
Pairing this compound with conventional fungicides could allow for lower doses of the chemical agent, mitigating environmental impact and overcoming resistance in fungal strains. nih.gov Another promising avenue is to combine this compound with other natural antifungal compounds, such as plant-derived essential oils or other antimicrobial peptides. researchgate.netresearchgate.net These combinations could target multiple cellular pathways simultaneously, creating a more robust and durable antifungal effect. Checkerboard assays and other in vitro methods can be used to systematically screen for synergistic combinations, followed by in vivo validation.
| Combination Agent | Target Pathogen/Application | Rationale for Synergy |
|---|---|---|
| Conventional Fungicides (e.g., Azoles) | Resistant strains of Aspergillus or Fusarium. | This compound's inhibition of protein synthesis could weaken the pathogen, making it more susceptible to the cell membrane-disrupting action of azoles. |
| Chitinase (Enzyme) | Fungi with chitinous cell walls (e.g., Botrytis cinerea). | Chitinase weakens the fungal cell wall, potentially increasing the uptake and accessibility of this compound to the intracellular ribosomes. |
| Other Plant Peptides (e.g., Defensins) | Broad-spectrum agricultural antifungal. | Combining peptides with different mechanisms (e.g., ribosome inactivation and membrane permeabilization) can create a multi-pronged attack that is harder for fungi to resist. |
Q & A
Basic Research Questions
Q. What are the validated analytical methods for isolating and characterizing Cucurmoschin in plant extracts?
- Methodological Answer : this compound isolation typically involves solvent extraction (e.g., ethanol/water gradients) followed by chromatographic techniques like HPLC or GC-MS. For structural confirmation, combine NMR spectroscopy (¹H and ¹³C) with high-resolution mass spectrometry (HRMS). Ensure purity via elemental analysis and comparison with reference spectral libraries. Reproducibility requires strict adherence to protocols for solvent ratios, column temperatures, and calibration standards .
Q. How do researchers address conflicting bioactivity data for this compound across studies?
- Methodological Answer : Contradictions in bioactivity (e.g., antioxidant vs. cytotoxic effects) may stem from variations in sample preparation, assay conditions, or cell lines. Standardize protocols using guidelines like OECD 423 for toxicity or DPPH/ABTS assays with controlled pH and temperature. Cross-validate findings via orthogonal assays (e.g., in vitro and in vivo models) and apply statistical tools (ANOVA with post-hoc tests) to identify confounding variables .
Q. What experimental designs are optimal for studying this compound’s pharmacokinetics?
- Methodological Answer : Use a crossover design in animal models to assess absorption, distribution, metabolism, and excretion (ADME). Employ LC-MS/MS for plasma concentration monitoring. Control variables such as fasting state, dosage forms (oral vs. intravenous), and species-specific metabolic pathways. Include negative controls and validate assays using spiked matrices .
Advanced Research Questions
Q. How can computational modeling enhance the understanding of this compound’s mechanism of action?
- Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) can predict this compound’s interactions with target proteins (e.g., COX-2 or NF-κB). Validate predictions with surface plasmon resonance (SPR) for binding affinity and siRNA knockdown experiments to confirm pathway involvement. Use cheminformatics tools (ChemAxon) to analyze structure-activity relationships (SAR) .
Q. What strategies resolve discrepancies in this compound’s reported stability under varying environmental conditions?
- Methodological Answer : Conduct accelerated stability studies (ICH Q1A guidelines) with controlled temperature, humidity, and light exposure. Monitor degradation via UPLC-PDA and identify degradants using LC-QTOF-MS. Apply kinetic modeling (Arrhenius equation) to extrapolate shelf-life. Cross-reference findings with thermodynamic solubility studies in biorelevant media .
Q. How to design a robust multi-omics study linking this compound’s effects to metabolic pathways?
- Methodological Answer : Integrate transcriptomics (RNA-seq), proteomics (LC-MS/MS), and metabolomics (NMR or GC-MS) datasets. Use bioinformatics pipelines (MetaboAnalyst, STRING) for pathway enrichment analysis. Validate hypotheses with CRISPR-Cas9 gene editing or enzyme inhibition assays. Ensure data reproducibility by adhering to FAIR principles (Findable, Accessible, Interoperable, Reusable) .
Data Analysis and Reproducibility
Q. What statistical frameworks are suitable for analyzing dose-response relationships in this compound studies?
- Methodological Answer : Apply nonlinear regression models (e.g., Hill equation) to EC₅₀/IC₅₀ calculations. Use Bayesian hierarchical models for heterogeneous datasets. Validate with bootstrap resampling or Monte Carlo simulations. Report confidence intervals and effect sizes (Cohen’s d) to quantify biological significance .
Q. How to mitigate batch-to-batch variability in this compound synthesis?
- Methodological Answer : Implement quality-by-design (QbD) principles, optimizing reaction parameters (temperature, catalyst load) via design of experiments (DoE). Use PAT (Process Analytical Technology) tools like FTIR for real-time monitoring. Characterize batches with XRD for crystallinity and DSC for thermal stability .
Tables for Reference
| Parameter | Analytical Method | Key Considerations |
|---|---|---|
| Purity Assessment | HPLC-DAD | Column type (C18), mobile phase gradient |
| Structural Elucidation | ¹³C NMR | Deuterated solvent, reference standards |
| Bioactivity Validation | MTT Assay | Cell line passage number, serum concentration |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
